

The Conservation and Function of MG53 Homologues: A Technical Guide for Researchers

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Executive Summary

Mitsugumin 53 (MG53), also known as Tripartite Motif-Containing Protein 72 (TRIM72), is a pivotal protein in cellular repair and signaling, with significant therapeutic potential. As a member of the TRIM family of proteins, MG53 is distinguished by its crucial role in the repair of the plasma membrane in striated muscles and other tissues. Its function is highly conserved across a diverse range of species, underscoring its fundamental biological importance. This technical guide provides an in-depth exploration of MG53 homologues, detailing their sequence conservation, expression patterns, and the molecular mechanisms governing their function. We present detailed experimental protocols for the characterization of MG53, alongside visualizations of key signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts.

Introduction to MG53 (TRIM72)

First identified in skeletal muscle, MG53 is a muscle-specific E3 ubiquitin ligase that has emerged as a master regulator of cell membrane repair.^{[1][2]} Its expression is most abundant in cardiac and skeletal muscle, with lower levels detected in non-muscle tissues such as the lungs, kidneys, and cornea.^{[3][4]} Structurally, MG53 possesses the characteristic TRIM protein architecture: a RING finger domain, a B-box domain, and a coiled-coil region at the N-terminus, complemented by a C-terminal SPRY domain.^{[3][5]} This unique structure enables its multifaceted roles, from orchestrating the assembly of the membrane repair machinery to

modulating critical signaling pathways.[6][7] The high degree of evolutionary conservation of MG53 across species highlights its essential, universal function in maintaining cellular integrity. [3]

Conservation and Expression of MG53 Homologues

The amino acid sequence of MG53 is remarkably conserved across the animal kingdom, indicating a strong evolutionary pressure to maintain its function. This conservation is particularly high among mammals.

Data Presentation: Sequence Identity and Expression

The following tables summarize the quantitative data on the sequence identity of MG53 protein homologues relative to the human sequence and their relative expression levels in various tissues.

Table 1: MG53 Protein Sequence Identity Relative to Human MG53

Species	Common Name	Sequence Identity to Human MG53 (%)
Pongo abelii	Orangutan	99.6% [1] [8]
Gorilla gorilla	Gorilla	99.4% [1] [8]
Hylobates moloch	Gibbon	99.2% [1] [8]
Sus scrofa	Pig	~94% [9] [10]
Mus musculus	Mouse	High [11]
Rattus norvegicus	Rat	High [11]
Xenopus laevis	African Clawed Frog	Significant Homology [12]

Table 2: Relative Expression Levels of MG53 Homologues

Tissue	Expression Level	Species Studied
Skeletal Muscle	High	Human, Mouse, Rat[3][11]
Cardiac Muscle	High	Human, Mouse, Rat[3][11]
Lung	Low (~5% of skeletal muscle)	Mouse[3]
Kidney	Low (~2.5% of skeletal muscle)	Mouse[3]
Cornea	Low (Present in epithelia, tear film)	Human, Mouse[3]
Serum/Bloodstream	Variable (Secreted Myokine)	Mouse[13]

Note: A study on transgenic mice (tPA-MG53) with sustained secretion of MG53 showed serum levels approximately 120-fold higher than wild-type littermates (5997.1 ± 2071.0 ng/ml vs. 50.4 ± 32.8 ng/ml).[13]

Core Signaling Pathways and Mechanisms

MG53's function is primarily centered on its ability to rapidly respond to cell membrane injury and to modulate key intracellular signaling cascades.

MG53-Mediated Cell Membrane Repair

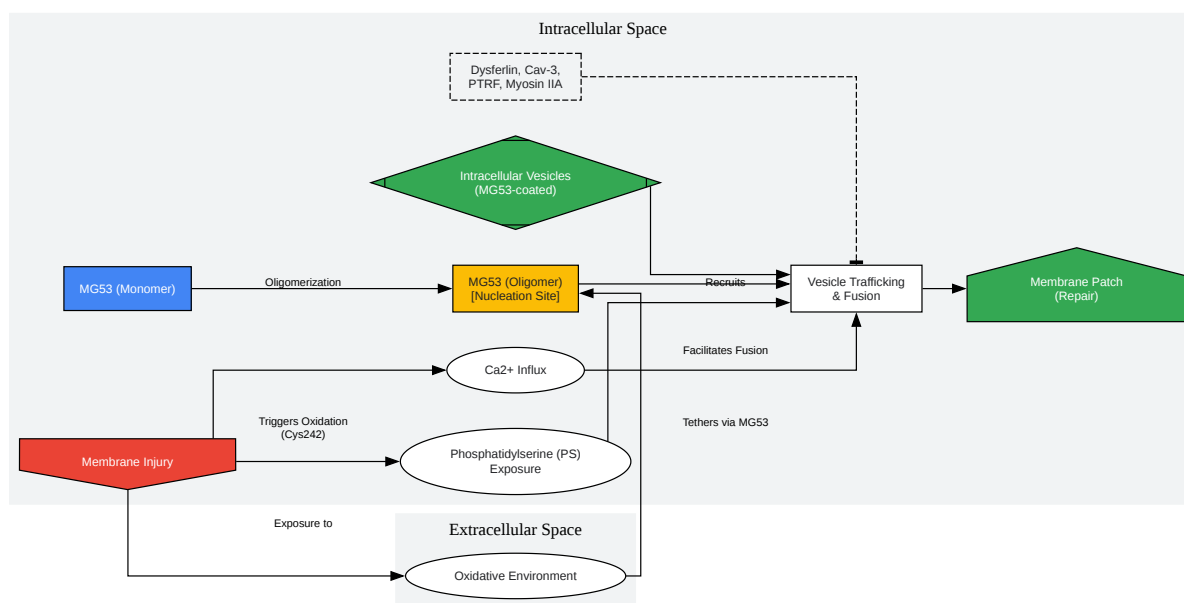
The canonical function of MG53 is to orchestrate the repair of damaged cell membranes, a process vital for cell survival, particularly in mechanically stressed tissues like muscle.

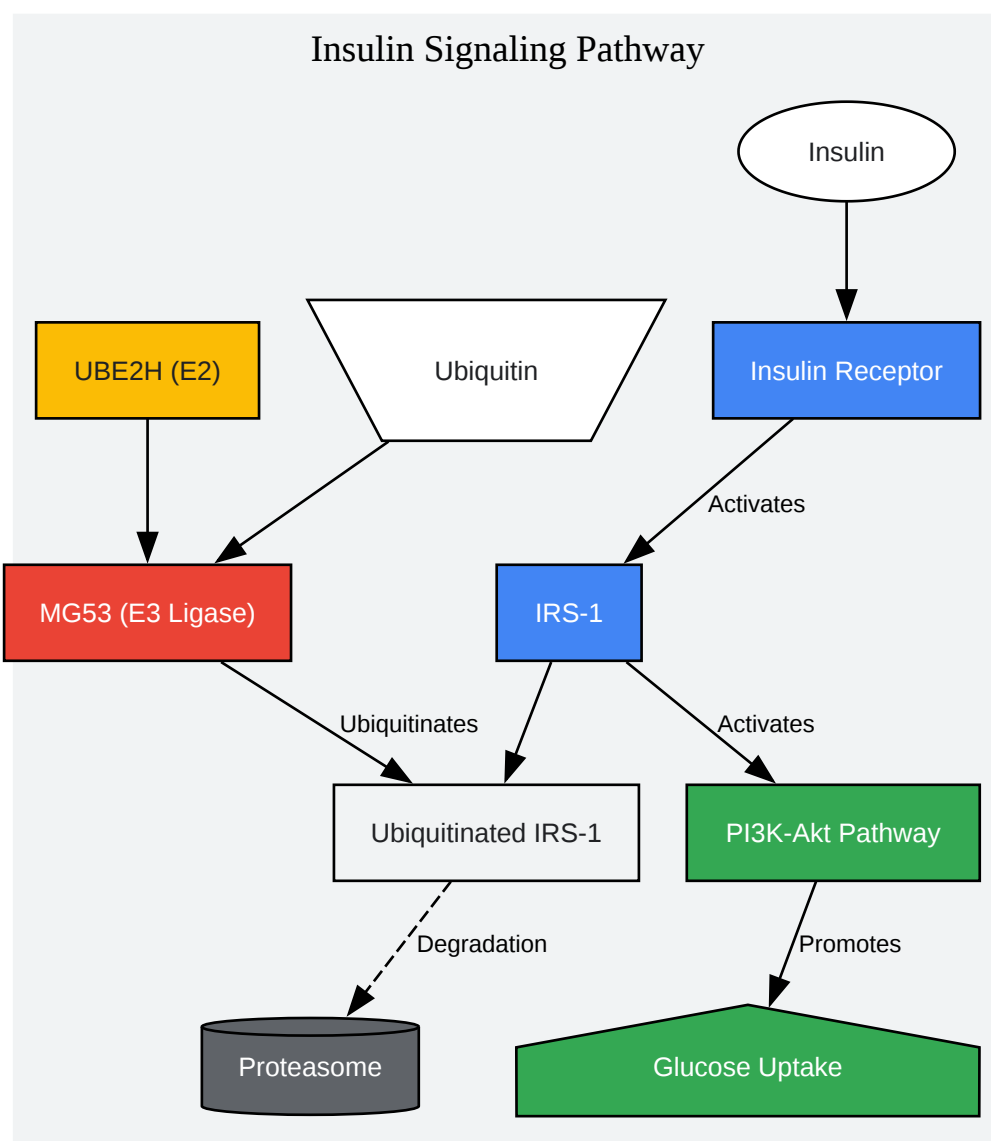
Mechanism:

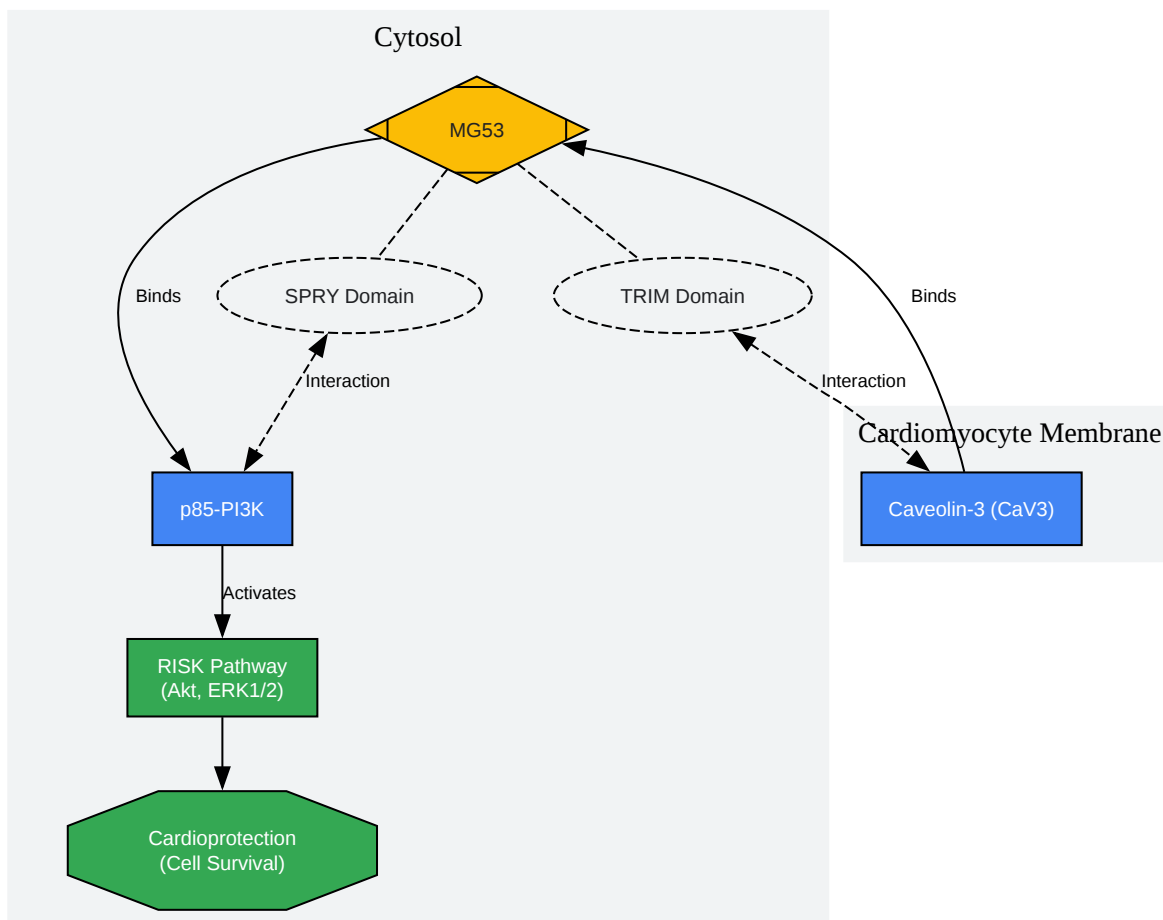
- **Injury Sensing:** Upon membrane disruption, the intracellular reducing environment is exposed to the extracellular oxidizing milieu.[14]
- **Oligomerization:** This redox change triggers the formation of MG53 oligomers through a critical cysteine residue (C242), creating a nucleation site.[3][14]
- **Vesicle Recruitment:** MG53 binds to phosphatidylserine (PS), a phospholipid exposed at the injury site and present on intracellular vesicles.[6][14] This interaction tethers MG53-

containing vesicles to the damaged area.

- **Repair Patch Formation:** MG53 collaborates with other proteins, including caveolin-3 (Cav-3), dysferlin, and Polymerase I and transcript release factor (PTRF), to facilitate the trafficking and fusion of these vesicles at the injury site, forming a "patch" to reseal the membrane.[\[2\]](#)[\[15\]](#) The final fusion step is dependent on local calcium influx.[\[5\]](#)[\[14\]](#)







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References

- 1. MG53 Regulates Membrane Budding and Exocytosis in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MG53, A Tissue Repair Protein with Broad Applications in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Dual function of MG53 in membrane repair and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant MG53 protein modulates therapeutic cell membrane repair in treatment of muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - TRIM72 [maayanlab.cloud]
- 8. MG53-induced IRS-1 ubiquitination negatively regulates skeletal myogenesis and insulin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MG53-induced IRS-1 ubiquitination negatively regulates skeletal myogenesis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MG53 as a Novel Therapeutic Protein to Treat Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. abc.cbi.pku.edu.cn [abc.cbi.pku.edu.cn]
- 13. Sustained elevation of MG53 in the bloodstream increases tissue regenerative capacity without compromising metabolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MG53 nucleates assembly of cell membrane repair machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Multi-Cellular Functions of MG53 in Muscle Calcium Signaling and Regeneration [frontiersin.org]
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